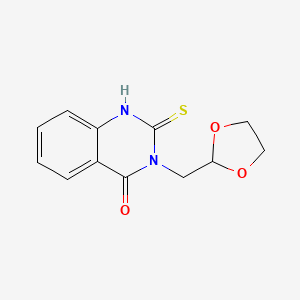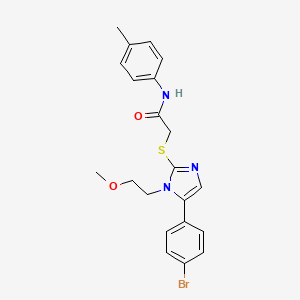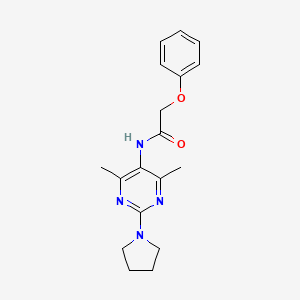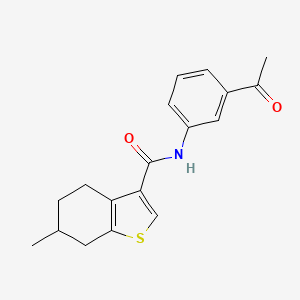
3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as DTQ, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. DTQ belongs to the quinazolinone family and has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, it plays a role in the multicomponent synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines through interactions with 1,3-cyclohexanedione or dimedone, urea or thiourea, and substituted benzaldehydes, highlighting its utility in generating complex heterocyclic structures with potential pharmaceutical applications (Tonkikh, Petrova, & Strakovs, 2004). Additionally, the use of 1,3-dioxolane as a methylene group source in the synthesis of substituted 3,4-dihydroquinazolines, based on para- and meta-substituted anilines, showcases the compound's contribution to expanding synthetic methodologies for heterocyclic compounds (Yunnikova & Ésenbaeva, 2016).
Biological Activities
The compound is a precursor in the synthesis of new thioxoquinazolinone derivatives that exhibit a broad spectrum of antimicrobial and anticonvulsant activities. This indicates its potential in the development of new therapeutic agents targeting various bacterial, fungal infections, and seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Furthermore, its derivatives have shown significant antibacterial activity against a range of microorganisms, suggesting its utility in addressing antibiotic resistance challenges (Osarumwense, 2022).
Material Science and Photophysics
In material science, the compound has been utilized in the synthesis of novel Schiff base ligands and metal complexes, which are characterized by their antibacterial, antifungal, DNA cleavage, and in vitro cytotoxic activities. This underscores the compound's role in the development of new materials with potential applications in biotechnology and nanotechnology (Yernale & Bennikallu Hire Mathada, 2014). Additionally, the photophysics of dihydroquinazolinone derivatives have been explored, revealing significant changes in their photophysical properties depending on solvent polarity, which is crucial for designing fluorescence-based sensors and organic electronic devices (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Eigenschaften
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11-8-3-1-2-4-9(8)13-12(18)14(11)7-10-16-5-6-17-10/h1-4,10H,5-7H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIAVMFJXDWTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone](/img/structure/B2831301.png)


![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)
![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)
![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)
![3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-4-one](/img/structure/B2831310.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)

![1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2831319.png)
![1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B2831321.png)